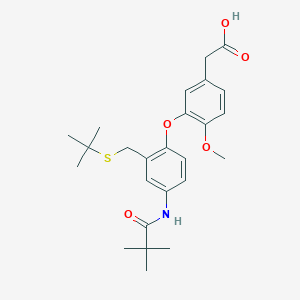
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM-461 is a DP2 receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Application in Inflammatory and Respiratory Diseases
This compound, identified as a DP2 receptor antagonist, has been reported to have potential in treating inflammatory and respiratory diseases, particularly asthma. Its efficacy in Phase I clinical trials has been noted, highlighting its relevance in medical research for respiratory conditions (Norman, 2011).
Use in Treating Prostaglandin D2-Dependent Diseases
It has also been described as useful for treating a range of diseases and conditions associated with prostaglandin D2. These include various allergic and inflammatory diseases, underlining its broad potential in pharmacological interventions (Expert Opinion on Therapeutic Patents, 2011).
Gas Chromatographic Determination
In the realm of analytical chemistry, derivatives of phenoxy acid herbicides, which include compounds structurally related to (3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid, have been studied for their potential in gas chromatographic determinations. This suggests its utility in the analysis and detection of specific chemical compounds (Rompa, Kremer, & Zygmunt, 2004).
Synthesis of Vulpinic Acids
This chemical has been utilized in the synthesis of vulpinic acids, which are derived from mushroom or lichen pigments. Its role in the efficient preparation of these compounds indicates its importance in organic synthesis and natural product chemistry (Mallinger, Le Gall, & Mioskowski, 2009).
Magnetostructural Study in Iron Complexes
It has been investigated in the context of magnetochemical studies, particularly in its interaction with iron(III) complexes. This highlights its potential application in materials science and magnetic property research (Weyhermüller, Wagner, & Chaudhuri, 2011).
Development in FLAP Inhibitors
The compound plays a crucial role in the development of FLAP (5-lipoxygenase-activating protein) inhibitors. This is particularly relevant in the context of treating conditions like asthma, showcasing its therapeutic potential (Stock et al., 2011).
Eigenschaften
CAS-Nummer |
1203503-64-3 |
|---|---|
Produktname |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
Molekularformel |
C25H33NO5S |
Molekulargewicht |
459.6 |
IUPAC-Name |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
InChI |
1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
SDHFXINHZHARIB-UHFFFAOYSA-N |
SMILES |
COc1ccc(CC(=O)O)cc1Oc2ccc(NC(=O)C(C)(C)C)cc2CSC(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AM-461, AM461, AM 461 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



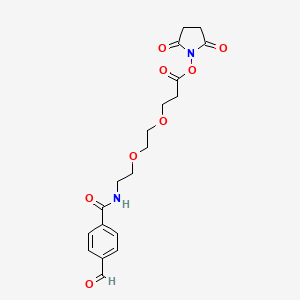
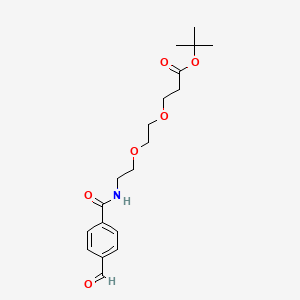
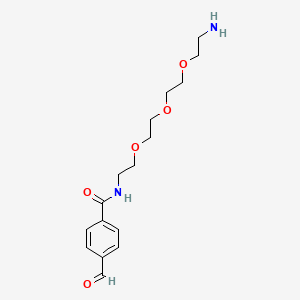

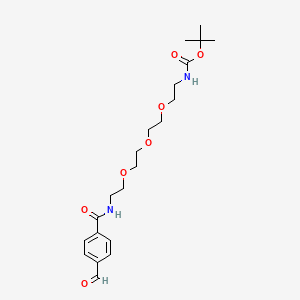
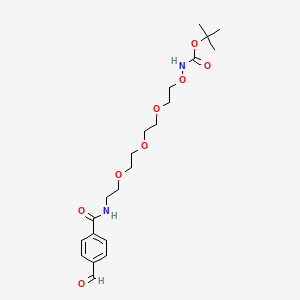
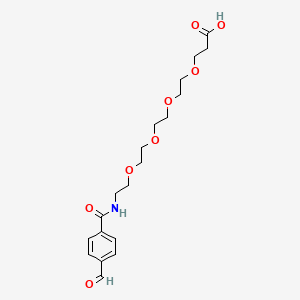
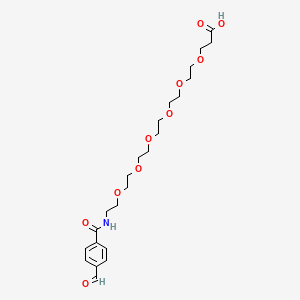
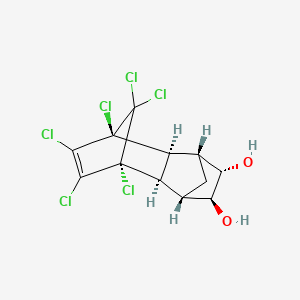
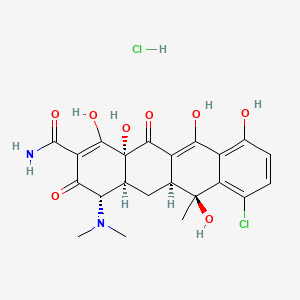
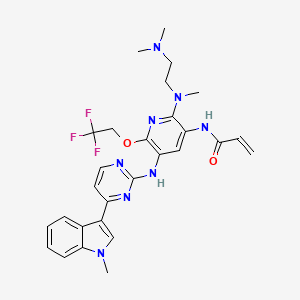

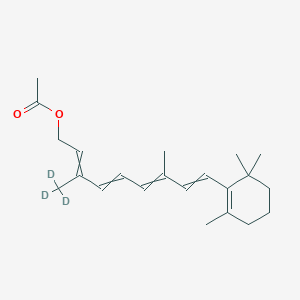
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)